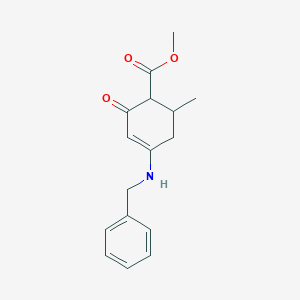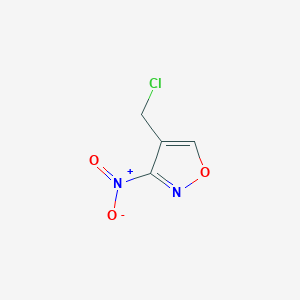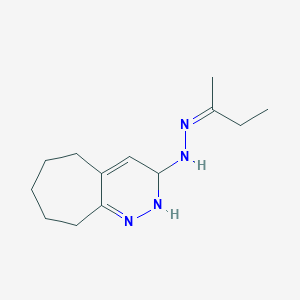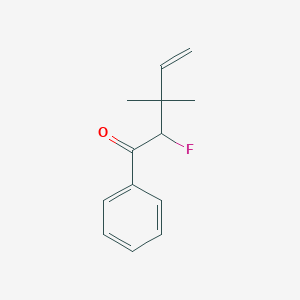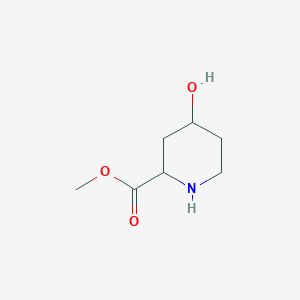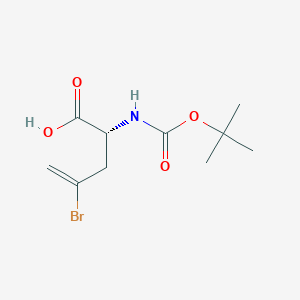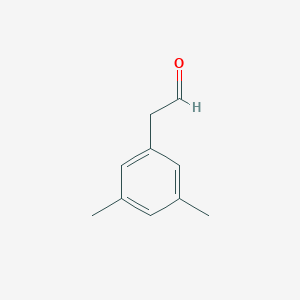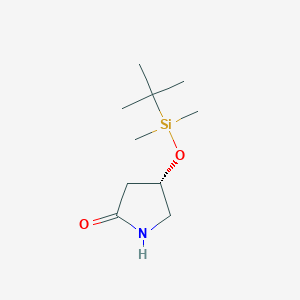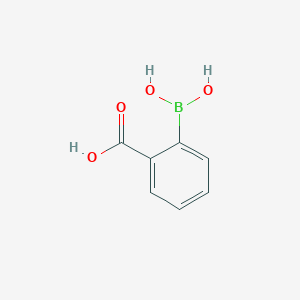
6-(3-Aminopropyl)-1,3-diazacyclohexan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Aminopropyl)-1,3-diazacyclohexan-4-one, also known as PAC, is a cyclic peptide that has gained significant attention in the scientific community due to its unique properties. PAC is a small molecule that is capable of forming stable complexes with various metal ions, making it an attractive candidate for various applications in chemistry and biology.
Wirkmechanismus
The mechanism of action of 6-(3-Aminopropyl)-1,3-diazacyclohexan-4-one is not fully understood, but it is believed to involve the formation of stable complexes with metal ions. These complexes can interact with various biological molecules, including proteins and DNA, leading to changes in their function and activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of bacteria, and enhance the activity of enzymes. In vivo studies have shown that this compound can reduce inflammation and oxidative stress, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-(3-Aminopropyl)-1,3-diazacyclohexan-4-one is its ability to form stable complexes with metal ions, which can be used for various applications in chemistry and biology. This compound is also relatively easy to synthesize, making it accessible for researchers. However, one limitation of this compound is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 6-(3-Aminopropyl)-1,3-diazacyclohexan-4-one. One area of interest is the development of this compound-based drug delivery systems, which can be used for targeted drug delivery. Another area of interest is the development of this compound-based sensors for the detection of metal ions and other biological molecules. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
The synthesis of 6-(3-Aminopropyl)-1,3-diazacyclohexan-4-one involves the condensation of 3-aminopropylamine and cyclohexanone, followed by cyclization to form the cyclic peptide. This method has been optimized to yield high purity and high yield of this compound. The purity of the final product is crucial for its applications in various fields.
Wissenschaftliche Forschungsanwendungen
6-(3-Aminopropyl)-1,3-diazacyclohexan-4-one has been extensively studied for its applications in various fields. In chemistry, this compound is used as a chelating agent for metal ions, which can be used for the separation and purification of metals. This compound has also been used as a catalyst for various reactions, including the synthesis of cyclic carbonates and the oxidation of alcohols.
In biology, this compound has been studied for its potential as a drug delivery agent. This compound can form stable complexes with metal ions, which can be used to encapsulate drugs and target specific cells or tissues. This compound has also been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
146875-03-8 |
|---|---|
Molekularformel |
C7H15N3O |
Molekulargewicht |
159.2 g/mol |
IUPAC-Name |
(6R)-6-(3-aminopropyl)-(413C,315N)1,3-diazinan-4-one |
InChI |
InChI=1S/C7H15N3O/c8-3-1-2-6-4-7(11)10-5-9-6/h6,9H,1-5,8H2,(H,10,11)/t6-/m1/s1/i7+1,10+1 |
InChI-Schlüssel |
LWDYSDHYADWNAS-UHFFFAOYSA-N |
Isomerische SMILES |
C1[C@H](NC[15NH][13C]1=O)CCCN |
SMILES |
C1C(NCNC1=O)CCCN |
Kanonische SMILES |
C1C(NCNC1=O)CCCN |
Synonyme |
(R)-6-(3-aminopropyl)-1,3(15N)-diazacyclohexan-4(13C)-one 6-(3-aminopropyl)-1,3-diazacyclohexan-4-one AP-1,3-DAZAHA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



